1-Tert-butylguanidine hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Tert-butylguanidine hydrochloride can be synthesized through the reaction of tert-butylamine with cyanamide, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically occurs under mild conditions, with the tert-butylamine and cyanamide reacting in an aqueous or organic solvent at room temperature. The resulting guanidine compound is then treated with hydrochloric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-Tert-butylguanidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the guanidine group.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically occurring in polar solvents such as water or alcohols.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield substituted guanidines .

Wissenschaftliche Forschungsanwendungen

1-Tert-butylguanidine hydrochloride has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-tert-butylguanidine hydrochloride involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions . The guanidine group can form stable complexes with proteins and enzymes, influencing their activity and function . This makes it a valuable tool in the study of biochemical pathways and molecular interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Guanidine: A simpler compound with similar basicity and reactivity.

N,N’-Diisopropylcarbodiimide: Used in peptide synthesis and has similar reactivity.

Thiourea: Shares some chemical properties but differs in its sulfur content.

Uniqueness

1-Tert-butylguanidine hydrochloride is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and stability . This makes it particularly useful in applications where selective reactivity and stability are required .

Biologische Aktivität

1-Tert-butylguanidine hydrochloride (TBG) is a compound that has garnered interest in various biological and pharmacological studies. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

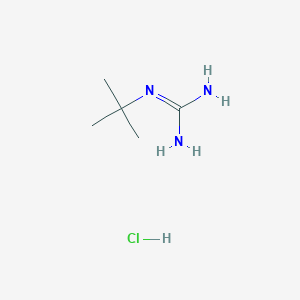

This compound is a guanidine derivative characterized by its tert-butyl group, which enhances its lipophilicity and biological activity. Its chemical structure can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 162.64 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of TBG, particularly its action against multidrug-resistant bacterial strains. For instance, TBG has been shown to interact with the bacterial cell division protein FtsZ, altering its dynamics and inhibiting bacterial growth. This mechanism is significant as it targets a vital process in bacterial replication without affecting mammalian cells significantly .

Histamine Receptor Antagonism

TBG and its derivatives have been investigated as histamine H3 receptor antagonists. In vitro studies demonstrated their ability to block the H3 receptor, which plays a crucial role in regulating neurotransmitter release in the central nervous system. This antagonistic activity suggests potential applications in treating neurological disorders such as obesity and cognitive dysfunctions .

Biological Activity Overview

The following table summarizes key findings related to the biological activities of this compound:

Case Study 1: Antibacterial Efficacy

In a study evaluating the efficacy of TBG against MRSA, researchers found that TBG significantly reduced bacterial load in vitro. The compound was tested in various concentrations, demonstrating a minimum inhibitory concentration (MIC) that was lower than many existing antibiotics. This study underscores TBG's potential as a novel antibacterial agent against resistant strains .

Case Study 2: Neurological Impact

A separate investigation into the effects of TBG on feeding behavior in rats revealed that repeated administration led to significant changes in neurotransmitter levels associated with appetite regulation. Postmortem analysis indicated alterations in monoamine oxidase (MAO) activity, suggesting that TBG may influence metabolic pathways relevant to weight management .

Eigenschaften

IUPAC Name |

2-tert-butylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3.ClH/c1-5(2,3)8-4(6)7;/h1-3H3,(H4,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUACVNAFRIUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.